

# A Comparative Analysis of Methodologies in Large-Scale Birth Defect Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Nbdps*

Cat. No.: *B148686*

[Get Quote](#)

An in-depth guide for researchers, scientists, and drug development professionals on the methodological approaches of the National Birth Defects Prevention Study (**NBDPS**) and other prominent large-scale birth defect investigations.

This guide provides a comprehensive comparison of the methodologies employed by the National Birth Defects Prevention Study (**NBDPS**) with other major birth defect studies, including the European Surveillance of Congenital Anomalies (EUROCAT), the Slone Epidemiology Center Birth Defects Study, and the National Down Syndrome Project (NDSP). Understanding the nuances of these study designs, data collection protocols, and analytical approaches is crucial for interpreting their findings and advancing research in birth defects etiology and prevention.

## Quantitative Comparison of Major Birth Defect Studies

The following table summarizes key quantitative aspects of the **NBDPS** and selected comparative studies, offering a clear overview of their scale and scope.

Feature	National Birth Defects Prevention Study (NBDPS)	European Surveillance of Congenital Anomalies (EUROCAT)	Stone Epidemiology Center Birth Defects Study	National Down Syndrome Project (NDSP)
Study Design	Population-based, multi-center case-control study.[1][2][3]	Network of population-based congenital anomaly registries.[4][5]	Multicenter case-control study.[6]	Population-based, multi-site case-control study.[7][8]
Study Period	Pregnancies ending between October 1997 and December 2011.[2][9]	Ongoing since 1979.[4]	1976 to 2015.[6]	Data collection for the initial phase is complete.
Number of Cases	47,832 eligible cases.[2]	Data on over 155,000 children with congenital anomalies from 1995-2014 in the EUROlinkCAT project.[4][5]	Over 1,100 spina bifida cases included in specific analyses.[10]	907 infants with Down syndrome.[7][8]
Number of Controls	18,272 eligible controls.[2]	Varies by individual registry and study; some registries collect data on non-malformed controls.[11]	Over 9,000 controls for spina bifida analyses.[10]	977 infants without major birth defects.[7][8]

Geographic Scope	10 U.S. states. <sup>[2]</sup>  <sup>[5]</sup>	22 registries in 14 European countries participating in EUROLINKCAT. <sup>[4]</sup>  <sup>[5]</sup>	Areas in the United States and Canada. <sup>[6]</sup>	Six national sites in the U.S., representing approximately 11% of U.S. births. <sup>[7][8]</sup>
Primary Focus	Genetic and environmental risk factors for a wide range of major structural birth defects. <sup>[9]</sup>	Epidemiological surveillance of congenital anomalies, identification of teratogenic exposures, and evaluation of prevention policies. <sup>[12]</sup>	Safety and risks of a wide range of environmental exposures, primarily medications, in pregnancy. <sup>[6]</sup>	Molecular and epidemiological factors contributing to chromosome 21 nondisjunction and risk factors for Down syndrome-associated birth defects. <sup>[7][8]</sup>

## Detailed Methodologies and Experimental Protocols

A thorough understanding of the experimental protocols is essential for evaluating the strengths and limitations of each study.

### National Birth Defects Prevention Study (NBDPS)

The **NBDPS** employed a rigorous, population-based case-control design to investigate the causes of major birth defects.<sup>[1][2][3]</sup>

#### Case and Control Selection:

- Cases: Infants or fetuses with major structural birth defects were identified through active case ascertainment by birth defects surveillance programs in participating states.<sup>[2]</sup> Cases with known chromosomal or single-gene disorders were excluded to focus on identifying unknown causes.<sup>[2]</sup>

- Controls: Live-born infants without major birth defects were randomly selected from the same geographic areas and time periods as the cases, using birth certificates or hospital birth logs.[1][2][3]

#### Data Collection:

- Maternal Interviews: Trained interviewers conducted computer-assisted telephone interviews with mothers of cases and controls between six weeks and two years after the estimated delivery date.[2] These interviews gathered detailed information on a wide range of potential exposures, including demographics, health conditions, medication use, diet, and occupational exposures.
- Biological Sample Collection: After the interview, families were asked to provide buccal (cheek) cell samples from the mother, father, and infant.[1] These samples were used for genetic analyses to investigate the role of gene-environment interactions.

Exposure Assessment: The **NBDPS** utilized a multi-faceted approach to exposure assessment. For occupational exposures, an industrial hygienist systematically reviewed maternal interview data to impute exposures to various chemical and non-chemical agents.[13] This method aimed to improve upon the use of job titles as a proxy for exposure.

## European Surveillance of Congenital Anomalies (EUROCAT)

EUROCAT operates as a network of population-based registries, providing a standardized framework for the surveillance and research of congenital anomalies across Europe.[4][5]

#### Data Collection and Standardization:

- Registries collect data on all live births, fetal deaths from 20 weeks gestation, and terminations of pregnancy for fetal anomaly.
- A standardized methodology is used for the classification and coding of congenital anomalies, primarily using the International Classification of Diseases (ICD) codes with British Paediatric Association (BPA) extensions.[12][14] This ensures comparability of data across different European regions.

- The EUROCAT subgroups and a Multiple Congenital Anomaly (MCA) algorithm are used to create homogeneous groups for surveillance and research.[12][14]

**Data Linkage and Analysis:** The EUROlinkCAT project links data from EUROCAT registries with mortality, hospital discharge, prescription, and educational databases.[4][5] This allows for long-term follow-up of children with congenital anomalies to study survival, morbidity, and educational outcomes. Each registry transforms its data into a common data model, and standardized scripts are used for analysis, with results pooled for meta-analyses.[4][5]

## **Stone Epidemiology Center Birth Defects Study**

This long-running case-control study has been a significant contributor to understanding the effects of medications and other environmental exposures during pregnancy.[6]

**Case and Control Identification:**

- Infants with birth defects (cases) and a sample of healthy infants (controls) were identified through collaborations with state birth defect registries and participating medical institutions. [6]

**Data Collection:**

- Trained nurse-interviewers conducted telephone interviews with mothers, gathering comprehensive information on medical history, previous pregnancies, nutrition, occupation, health behaviors, and detailed medication use throughout pregnancy.[6] Over 51,000 women were interviewed during the study period.[6]

## **National Down Syndrome Project (NDSP)**

The NDSP is a specialized, population-based case-control study focused on understanding the etiology of Down syndrome.[7][8]

**Case and Control Selection:**

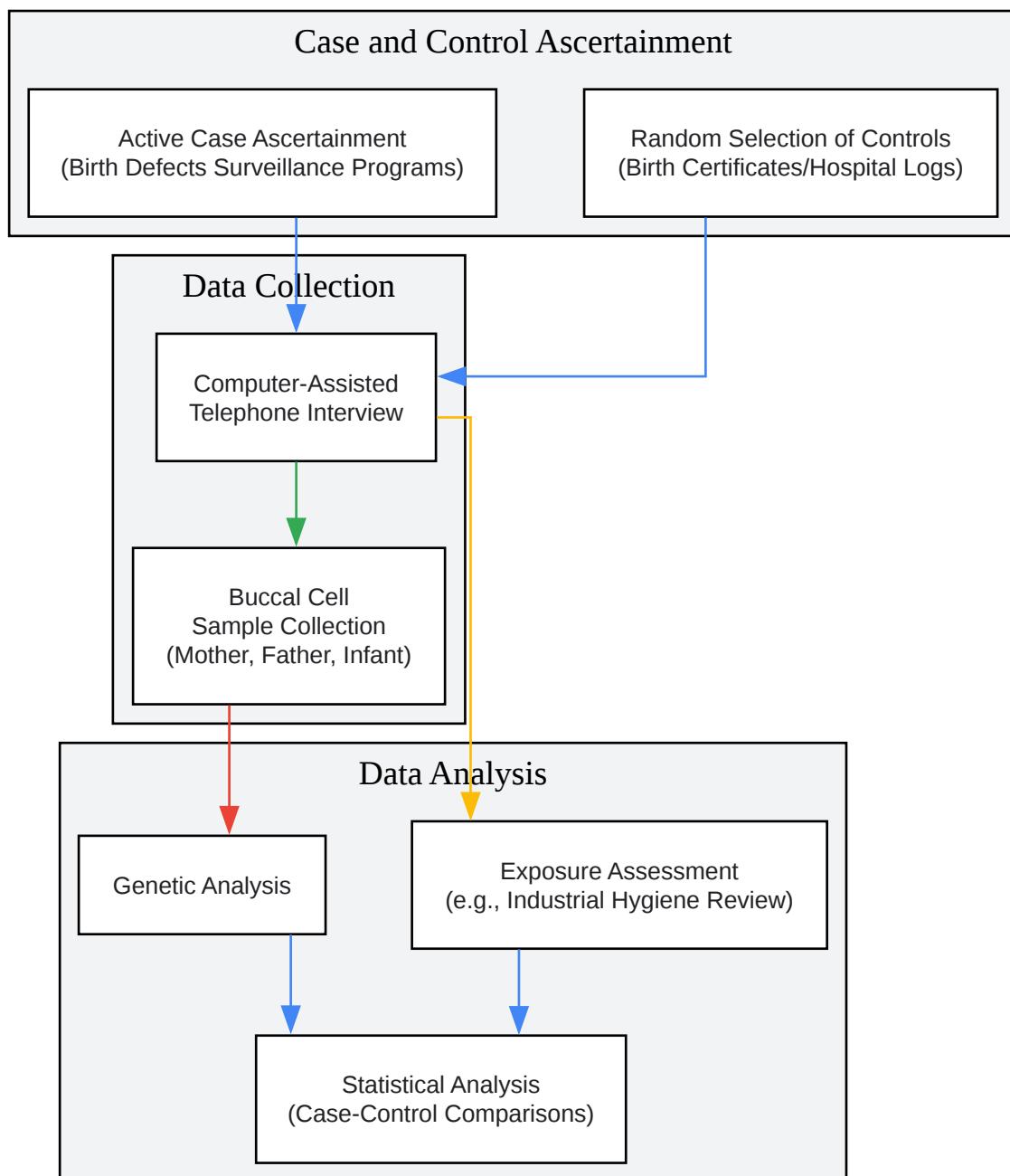
- **Cases:** Newborns with a confirmed diagnosis of trisomy 21 were enrolled.[7][8]
- **Controls:** Infants without major birth defects were randomly selected from the same birth populations.[7][8]

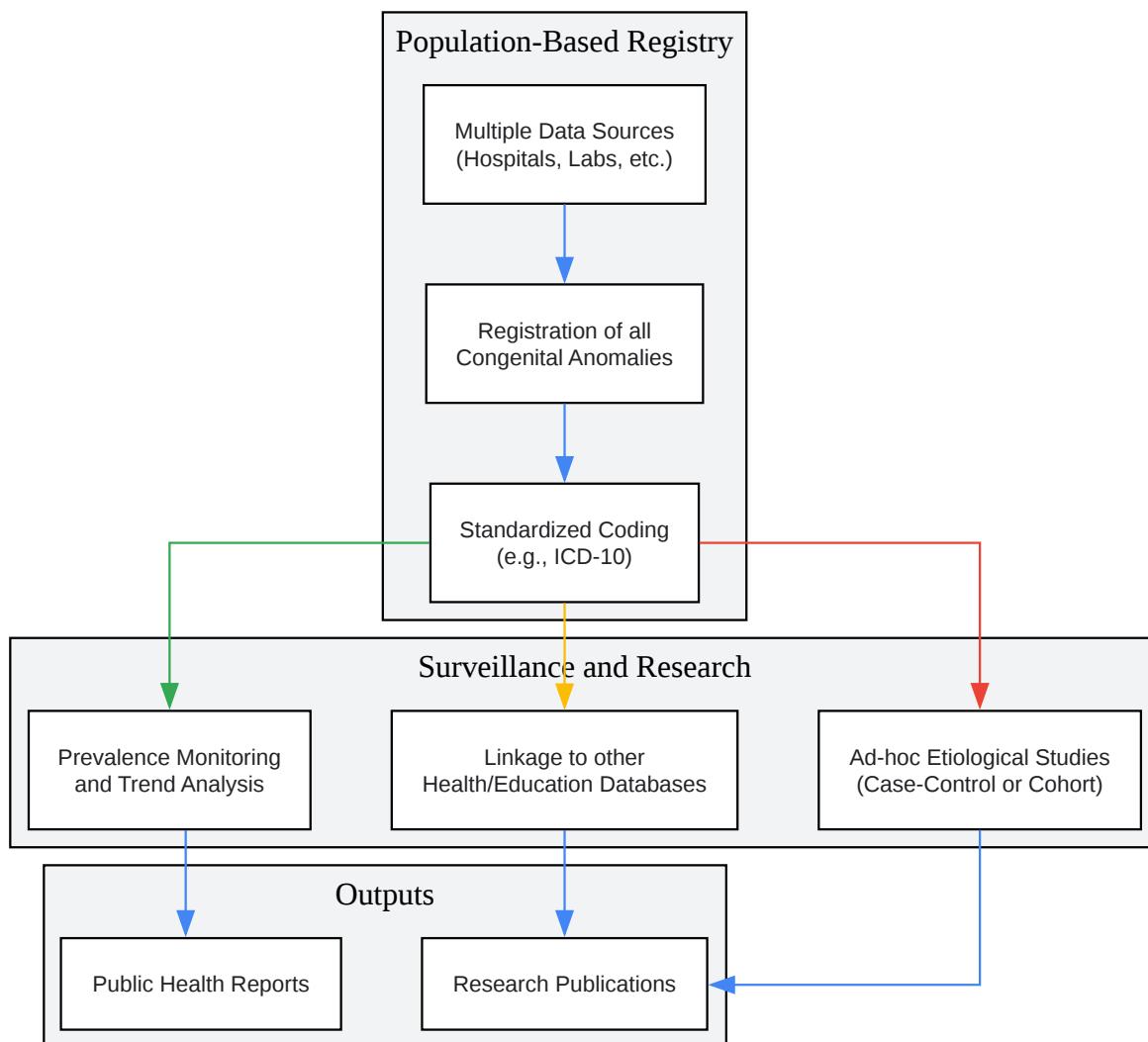
#### Data Collection:

- Parental Interviews: Parents of both cases and controls were interviewed about their pregnancy, medical and family history, occupation, and various exposures.[7][8]
- Biological Samples: Biological samples were collected from the infants with Down syndrome and their parents.[7][8] These samples were crucial for genetic analyses to determine the parental origin of the chromosome 21 nondisjunction.[7][8]

## Visualizing Methodological Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the **NBDPS** and a generalized registry-based surveillance and research workflow, representative of the **EUROCAT** model.

[Click to download full resolution via product page](#)**NBDPS** Methodological Workflow



[Click to download full resolution via product page](#)

### Generalized Registry-Based Surveillance Workflow

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [nbdps.org](http://nbdps.org) [nbdps.org]
- 2. The National Birth Defects Prevention Study: a review of the methods - PMC  
[pmc.ncbi.nlm.nih.gov]
- 3. [nbdps.org](http://nbdps.org) [nbdps.org]
- 4. [bmjopen.bmj.com](http://bmjopen.bmj.com) [bmjopen.bmj.com]
- 5. [researchgate.net](http://researchgate.net) [researchgate.net]
- 6. Pregnancy Health Interview Study (Birth Defects Study) | Sloane Epidemiology Center  
[bu.edu]
- 7. The National Down Syndrome Project: design and implementation - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- 8. The National Down Syndrome Project: Design and Implementation - PMC  
[pmc.ncbi.nlm.nih.gov]
- 9. [researchgate.net](http://researchgate.net) [researchgate.net]
- 10. RePORT ) RePORTER [reporter.nih.gov]
- 11. Evaluation of the representativeness of a Dutch non-malformed control group for the general pregnant population: are these controls useful for EUROCAT? - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- 12. Updated EUROCAT guidelines for classification of cases with congenital anomalies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exposure assessment in epidemiologic studies of birth defects by industrial hygiene review of maternal interviews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [findresearcher.sdu.dk](http://findresearcher.sdu.dk) [findresearcher.sdu.dk]
- To cite this document: BenchChem. [A Comparative Analysis of Methodologies in Large-Scale Birth Defect Studies]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b148686#comparison-of-nbdps-methodology-with-other-large-scale-birth-defect-studies>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)